Buy-ado

Description

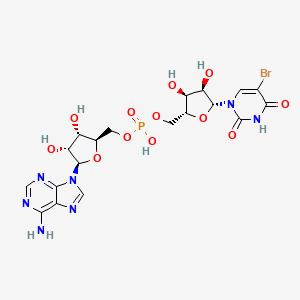

Structure

3D Structure

Properties

CAS No. |

53892-50-5 |

|---|---|

Molecular Formula |

C19H23BrN7O12P |

Molecular Weight |

652.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H23BrN7O12P/c20-6-1-26(19(33)25-16(6)32)17-12(30)10(28)7(38-17)2-36-40(34,35)37-3-8-11(29)13(31)18(39-8)27-5-24-9-14(21)22-4-23-15(9)27/h1,4-5,7-8,10-13,17-18,28-31H,2-3H2,(H,34,35)(H2,21,22,23)(H,25,32,33)/t7-,8-,10-,11-,12-,13-,17-,18-/m1/s1 |

InChI Key |

NQFISUSMBZXMFZ-PGLZXATESA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)Br |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)Br |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)Br |

Synonyms |

5-bromouridylyl-(3'-5')adenosine BUY-ADO |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of budesonide

An In-depth Technical Guide to the Core Mechanism of Action of Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated synthetic glucocorticoid utilized for its topical anti-inflammatory properties in the management of various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases such as Crohn's disease and microscopic colitis.[1][2] Its chemical structure, (RS)-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde, confers high affinity for the glucocorticoid receptor (GR) and allows for potent local action with minimal systemic exposure due to extensive first-pass metabolism.[1][3] This guide delineates the molecular and cellular mechanisms underpinning the therapeutic efficacy of budesonide, focusing on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic signaling cascades.

Core Mechanism: Glucocorticoid Receptor Binding and Activation

The primary mechanism of action for budesonide is mediated through its high-affinity binding to the ubiquitously expressed, ligand-activated glucocorticoid receptor (GR).[1][3] As a moderately lipophilic molecule, budesonide passively diffuses across the cell membrane into the cytoplasm.[1] Here, it binds to the inactive GR, which is sequestered in a multiprotein complex with chaperone proteins, including heat shock proteins (HSPs) like Hsp90 and immunophilins.[1]

Ligand binding induces a rapid conformational change in the GR, leading to the dissociation of the chaperone proteins.[1] This unmasks the nuclear localization signals on the receptor, facilitating the translocation of the activated budesonide-GR complex into the nucleus, where it modulates gene expression.[2][3] Budesonide exhibits a significantly higher binding affinity for the GR compared to endogenous cortisol (up to 200-fold higher) and other synthetic glucocorticoids like dexamethasone, which is a key determinant of its potency.[1][4][5]

Genomic Mechanisms of Action

The hallmark of budesonide's anti-inflammatory effect lies in its ability to modulate gene transcription through two primary genomic pathways: transactivation and transrepression. These processes are responsible for the majority of its therapeutic effects.

Transactivation: Upregulation of Anti-inflammatory Genes

Upon translocation to the nucleus, two budesonide-GR complexes can homodimerize and bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3] This binding event recruits co-activator proteins and the basal transcription machinery, leading to an increase in the rate of gene transcription. This process is known as transactivation.[6]

Key anti-inflammatory proteins upregulated by budesonide include:

-

Annexin-1 (Lipocortin-1): Inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.[1]

-

Mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1/DUSP1): Dephosphorylates and inactivates MAP kinases, which are key components of inflammatory signaling pathways.[7]

-

Inhibitor of NF-κB (IκBα): While not a universal mechanism for all glucocorticoids, the induction of IκBα can sequester NF-κB in the cytoplasm, further contributing to anti-inflammatory effects.[7][8]

Transrepression: Downregulation of Pro-inflammatory Genes

Perhaps more critical to its anti-inflammatory efficacy is the ability of the budesonide-GR monomer to suppress the expression of pro-inflammatory genes.[1][8] This occurs primarily through interference with the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), in a process known as transrepression.[1][7][8]

Mechanisms of transrepression include:

-

Direct Protein-Protein Interaction: The activated GR monomer can directly bind to and inhibit the function of transcription factors like the p65 subunit of NF-κB.[9]

-

Co-activator Competition: The GR competes with other transcription factors for limited pools of essential co-activator molecules, such as CREB-binding protein (CBP), thereby preventing the transcription of inflammatory genes.[2]

This dual transrepression mechanism leads to a marked reduction in the synthesis and release of a wide array of inflammatory mediators, including:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[1][10][11]

-

Chemokines: Such as RANTES (CCL5).[6]

-

Adhesion Molecules: Like Vascular Cell Adhesion Molecule-1 (VCAM-1).[12]

-

Inflammatory Enzymes: Including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][13]

Studies suggest that the anti-inflammatory properties of glucocorticoids like budesonide are more closely related to their ability to transrepress genes than to transactivate them.[8]

Non-Genomic Mechanisms of Action

In addition to the well-established genomic effects that occur over hours, budesonide can exert rapid, non-genomic actions within minutes.[3][14] These effects are too swift to be mediated by gene transcription and protein synthesis.[14] While the precise mechanisms are still under investigation, they are thought to involve specific interactions with cytosolic or membrane-bound glucocorticoid receptors (mGRs) that trigger intracellular signaling cascades.[14]

Key non-genomic effects reported for budesonide and other glucocorticoids include:

-

Modulation of Airway Ion Transport: Budesonide has been shown to stimulate cystic fibrosis transmembrane conductance regulator (CFTR)-mediated anion transport in a non-genomic fashion through adenylate cyclase-mediated mechanisms.[15][16] This suggests a rapid effect on airway surface liquid and mucus properties.

-

Effects on Airway Smooth Muscle: Acute exposure to budesonide can suppress histamine-induced tension in tracheal rings, an effect insensitive to transcriptional inhibitors, suggesting a non-genomic spasmolytic action.[14]

-

Inhibition of Inflammatory Cell Signaling: Some rapid effects may involve the inhibition of signaling molecules like cPLA2, which is involved in the release of arachidonic acid for prostaglandin synthesis.[13]

Quantitative Data Summary

The potency of budesonide is defined by its high binding affinity for the GR and its efficacy in modulating inflammatory pathways. The following tables summarize key quantitative data from comparative studies.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA)¹ | Equilibrium Dissociation Constant (KD) | Half-life of Receptor Complex |

|---|---|---|---|

| Budesonide | 855 | 1.32 nmol/L | 4.6 hours |

| Dexamethasone | 100 (Reference) | - | - |

| Fluticasone Propionate | - | - | - |

| 16α-hydroxyprednisolone² | 3 | - | - |

| 6β-hydroxy-budesonide² | 6 | - | - |

¹Relative receptor affinity with dexamethasone set to 100. Data from human lung tissue.[4] ²Major metabolites of budesonide, showing significantly weaker binding affinity.[5]

Table 2: Potency in Genomic and Cellular Assays

| Assay | Budesonide (EC₅₀ / IC₅₀) | Fluticasone Propionate (EC₅₀ / IC₅₀) | Dexamethasone (EC₅₀ / IC₅₀) |

|---|---|---|---|

| Transactivation | |||

| β2-receptor Induction | 1.1 x 10⁻⁹ M | 9.8 x 10⁻¹⁰ M | 3.6 x 10⁻⁸ M |

| Transrepression / Anti-inflammatory Effect | |||

| Inhibition of GM-CSF Release | 5.0 x 10⁻¹¹ M | 1.8 x 10⁻¹¹ M | 2.2 x 10⁻⁹ M |

| Inhibition of 3xκB Reporter | 2.7 x 10⁻¹¹ M | 0.5 x 10⁻¹¹ M | 0.5 x 10⁻⁹ M |

| Inhibition of IL-4 Release | 320 pM | - | - |

| Inhibition of IL-5 Release | 220 pM | - | - |

| Inhibition of Concanavalin A-induced Proliferation | 1.3 nM | - | - |

Data compiled from studies on A549 cells and other relevant cell lines.[8]

Key Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This protocol determines the affinity of a test compound (e.g., budesonide) for the GR by measuring its ability to compete with a known fluorescent or radiolabeled ligand.

Methodology:

-

Reagent Preparation: Prepare a source of GR (e.g., from human lung tissue cytosol or recombinant protein).[4] Prepare a fluorescently-labeled GR ligand (e.g., Fluormone™ GS Red) and a series of dilutions of the unlabeled test compound (budesonide).[17]

-

Incubation: In a microplate, combine the GR protein, a fixed concentration of the fluorescent ligand, and varying concentrations of the test compound. Include controls with no competitor (0% inhibition) and a saturating concentration of a known ligand like dexamethasone (100% inhibition).[17]

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period (2-4 hours) to allow the binding reaction to reach equilibrium.[17]

-

Detection: Measure the fluorescence polarization (FP) of each well. When the fluorescent ligand is bound to the large GR protein, it tumbles slowly, and FP is high. When displaced by the test compound, it tumbles rapidly in solution, and FP is low.[17]

-

Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand. This value is inversely proportional to the binding affinity.[17]

NF-κB Transrepression Reporter Gene Assay

This assay quantifies the ability of budesonide to inhibit NF-κB-mediated gene transcription.

Methodology:

-

Cell Transfection: Culture a suitable cell line (e.g., human lung A549 cells).[6] Transfect the cells with a reporter plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter with multiple NF-κB binding sites (e.g., 3xκB).[8][18]

-

Compound Treatment: Pre-incubate the transfected cells with serial dilutions of budesonide for a defined period (e.g., 1 hour).[18]

-

Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β), to the cell culture medium.[8][18] Incubate for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis and Detection: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase, fluorescence for β-lactamase) using a plate reader.[18][19]

-

Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the normalized reporter activity against the logarithm of the budesonide concentration to calculate the IC₅₀ value for transrepression.[8]

Conclusion

The mechanism of action of budesonide is a multifaceted process centered on its function as a high-affinity agonist for the glucocorticoid receptor.[1] Its potent anti-inflammatory and immunomodulatory effects are primarily driven by the genomic actions of the activated budesonide-GR complex. This complex modulates gene expression by upregulating anti-inflammatory proteins (transactivation) and, more significantly, by suppressing the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby inhibiting the production of a broad spectrum of inflammatory mediators (transrepression).[1][3][8] These genomic effects are complemented by rapid, non-genomic actions that contribute to its overall therapeutic profile.[3][14] A thorough understanding of these intricate pathways is critical for the continued development and optimization of glucocorticoid-based therapies.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 4. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. The effect of budesonide on the cytokine pattern in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. Nongenomic effects of fluticasone propionate and budesonide on human airway anion secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Budesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent synthetic corticosteroid belonging to the glucocorticoid class of drugs.[1] It is widely utilized for its anti-inflammatory properties in the management of various respiratory, gastrointestinal, and other inflammatory conditions.[2] Marketed under several brand names including Pulmicort®, Rhinocort®, and Entocort®, budesonide is available in various formulations such as inhalers, nasal sprays, and oral capsules to enable targeted drug delivery.[1][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of budesonide, along with detailed experimental protocols for its characterization.

Molecular Structure and Identification

Budesonide is a C-21 steroid, chemically designated as (RS)-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde.[4] It is a non-halogenated corticosteroid, which contributes to its favorable safety profile.[5] The structure of budesonide is characterized by a pregnane steroid backbone.

Budesonide exists as a mixture of two epimers, 22R and 22S, which differ in the stereochemistry at the C-22 position of the acetal group.[6] Although both epimers are pharmacologically active, the 22R epimer is reported to have a higher potency.[7]

Table 1: Chemical Identifiers of Budesonide

| Identifier | Value |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one[1] |

| Chemical Formula | C₂₅H₃₄O₆[4][8][9] |

| Molecular Weight | 430.53 g/mol [4][8][9] |

| CAS Number | 51333-22-3[1][8] |

| Stereochemistry | Mixture of 22R and 22S epimers[6] |

Physicochemical Properties

The physicochemical properties of budesonide are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline powder.[2]

Table 2: Physicochemical Properties of Budesonide

| Property | Value |

| Melting Point | Approximately 221-232 °C (with decomposition) |

| Solubility | Practically insoluble in water and heptane; sparingly soluble in ethanol; freely soluble in chloroform.[6] Soluble in organic solvents like DMSO and dimethylformamide. |

| LogP (Octanol/Water) | 2.5[1][4] |

| pKa | Budesonide is a neutral compound and does not have an ionizable group within the physiological pH range; therefore, its pKa is not typically reported. |

Spectroscopic Properties

The structural elucidation and identification of budesonide are accomplished through various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal for confirming the molecular structure of budesonide and for identifying and quantifying its 22R and 22S epimers.[7][10][11][12] Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and ROESY are employed for complete signal assignment.[7][10][11][12]

4.2. Infrared (IR) Spectroscopy The IR spectrum of budesonide exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone and ester groups, and C=C stretching of the diene system.

4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of budesonide, further confirming its identity.

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[13] The binding affinity of budesonide to the GR is approximately 200-fold higher than that of cortisol. The activated GR then modulates the transcription of target genes.

The signaling pathway involves several key steps:

-

Ligand Binding: Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, which keep the receptor in an inactive conformation.

-

Conformational Change and Chaperone Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins.

-

Nuclear Translocation: The activated budesonide-GR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the GR complexes dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the GR dimer to GREs leads to:

-

Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: Downregulation of the transcription of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1.

-

Caption: Budesonide signaling pathway.

Experimental Protocols

6.1. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol describes a reversed-phase HPLC method for the determination of budesonide purity and the assay of budesonide in pharmaceutical formulations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a phosphate buffer (pH 3.2) and acetonitrile (68:32, v/v). The buffer is prepared by dissolving 3.17 g of monobasic sodium phosphate and 0.23 g of phosphoric acid in 1 L of water.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Standard Solution Preparation: Dissolve an accurately weighed quantity of USP Budesonide RS in acetonitrile and dilute with the mobile phase to obtain a known concentration of about 0.5 mg/mL.

-

Sample Preparation (for dosage forms): For capsules, empty and weigh the contents of not fewer than 20 capsules. For other formulations, use a representative sample. Prepare a solution in acetonitrile and the mobile phase to obtain a final concentration of budesonide of about 0.5 mg/mL.

-

Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the percentage of budesonide in the sample by comparing the peak area of the sample to that of the standard.

Caption: Workflow for HPLC analysis of budesonide.

6.2. NMR Spectroscopy for Structural Elucidation

This protocol outlines the use of 2D NMR for the structural confirmation and epimer identification of budesonide.

-

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the budesonide sample in 0.5-0.7 mL of the chosen deuterated solvent.

-

Experiments:

-

1D ¹H and ¹³C NMR: Acquire standard proton and carbon-13 spectra.

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for differentiating the 22R and 22S epimers.

-

-

Data Processing and Analysis: Process the acquired data using appropriate NMR software. The correlation peaks in the 2D spectra are used to assign all proton and carbon signals and to confirm the stereochemistry at C-22 based on the observed ROESY correlations.

6.3. Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of budesonide for the glucocorticoid receptor.

-

Materials:

-

Human glucocorticoid receptor (recombinant).

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).

-

Assay buffer.

-

Budesonide (test compound).

-

Dexamethasone (reference compound).

-

Microplate reader capable of fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of budesonide and the reference compound in the assay buffer.

-

In a microplate, add the GR protein, the fluorescent ligand, and the different concentrations of the test or reference compound.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis: The binding of the fluorescent ligand to the GR results in a high fluorescence polarization value. In the presence of a competing ligand like budesonide, the fluorescent ligand is displaced, leading to a decrease in the polarization value. The data is plotted as fluorescence polarization versus ligand concentration, and the IC₅₀ (the concentration of the competitor that displaces 50% of the fluorescent ligand) is determined. The affinity (Ki) can then be calculated from the IC₅₀ value.

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Conclusion

Budesonide is a well-characterized glucocorticoid with a potent anti-inflammatory activity mediated through its interaction with the glucocorticoid receptor. Its unique molecular structure and physicochemical properties are key to its therapeutic efficacy and safety profile. The experimental protocols detailed in this guide provide a robust framework for the analysis, characterization, and quality control of budesonide in research and pharmaceutical development settings. A thorough understanding of these aspects is essential for the continued development and optimization of budesonide-based therapies.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. budesonide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early-Stage Research on Budesonide's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent, non-halogenated synthetic glucocorticoid that has been a cornerstone in the management of chronic inflammatory diseases, particularly asthma and inflammatory bowel disease.[1] Its therapeutic success is rooted in its high topical anti-inflammatory activity and a favorable systemic safety profile, largely attributed to its extensive first-pass metabolism.[2][3] This technical guide provides a comprehensive overview of the early-stage research that has elucidated the core mechanisms, pharmacokinetics, and pharmacodynamics of budesonide, offering a valuable resource for professionals in the field of drug discovery and development.

Mechanism of Action

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). As a lipophilic molecule, it readily diffuses across cell membranes and binds to the cytosolic GR, forming a drug-receptor complex.[1][4] This complex then translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression.[2]

Transactivation: The budesonide-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.[1] A key example is the upregulation of lipocortin-1, which inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

Transrepression: The budesonide-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This leads to a reduction in the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Furthermore, budesonide has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory cascade.[5]

The culmination of these actions is the suppression of inflammatory cell activation and recruitment, including that of eosinophils, mast cells, T-lymphocytes, and macrophages, thereby reducing tissue inflammation.[1][6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early-stage in vitro and preclinical in vivo studies of budesonide.

Table 1: Glucocorticoid Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Equilibrium Dissociation Constant (Kd) | 1.32 nM | Human Lung Tissue | [6] |

| Relative Receptor Affinity (vs. Dexamethasone=100) | 855 | Human Lung Tissue | [6] |

| Relative Binding Affinity (vs. Dexamethasone=1) | 9.35 | Not Specified | [7] |

Table 2: In Vitro Inhibitory Activity

| Target | IC50 Value | Cell Type/System | Reference |

| IL-4 Release | 320 pM | Not Specified | [8] |

| IL-5 Release | 220 pM | Not Specified | [8] |

| Concanavalin A-induced Proliferation | 1.3 nM | Not Specified | [8] |

| TNF-α Release | ~100-1000 nM (Maximal Inhibition) | Peripheral Blood Mononuclear Cells (PBMCs) from COPD patients | [3] |

| IL-6 Release | ~100-1000 nM (Maximal Inhibition) | PBMCs from COPD patients | [3] |

| IL-10 Release | ~10-100 nM (Greater inhibition in healthy smokers) | PBMCs from COPD patients | [3] |

Table 3: Preclinical Pharmacokinetic Parameters in Rats

| Parameter | Route of Administration | Value | Reference |

| Cmax (Peak Plasma Concentration) | Inhalation (Submicronized) | 588.17 ± 97.5 ng/mL | [9] |

| Cmax (Peak Plasma Concentration) | Inhalation (Micronized) | 456.47 ± 102.4 ng/mL | [9] |

| Tmax (Time to Peak Plasma Concentration) | Inhalation | 0.25 h | [9] |

| AUC0-8h (Area Under the Curve) | Inhalation (Submicronized) | Increased by 30.33% vs. Micronized | [9] |

| tmax (Time to Peak Plasma Concentration) | Endotracheal (Controlled Release Dry Powder) | 45 min | [10] |

| AUC (Area Under the Curve) | Endotracheal (Controlled Release Dry Powder) | 21.1 ± 2.4 ng.h/mL (5% BUD) / 21.6 ± 1.5 ng.h/mL (20% BUD) | [10] |

| Half-life (t1/2) | Intravenous | 2.8 ± 1.1 h | [11] |

| Volume of Distribution (Vd) | Intravenous | 301.3 ± 41.7 L | [11] |

| Plasma Clearance | Intravenous | 83.7 ± 27.5 L/h | [11] |

Table 4: Preclinical Pharmacokinetic Parameters in Other Species

| Species | Route of Administration | Parameter | Value | Reference |

| Premature Lambs | Intratracheal | AUCinf | 148.77 ± 28.16 h*µg/L | [12] |

| Half-life | 4.76 ± 1.79 h | [12] | ||

| Cmax | 46.17 ± 17.71 µg/L | [12] | ||

| Apparent Clearance | 6.29 L/h (1.99 L/h/kg) | [12] | ||

| Apparent Volume of Distribution | 29.1 L (9.2 L/kg) | [12] | ||

| Dogs | Rectal | Well-tolerated at doses up to 4 mg/day in 6- and 39-week studies. | Not Applicable | [10] |

Experimental Protocols

In Vitro Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a synthesized methodology based on established principles for determining the binding affinity of a compound to the glucocorticoid receptor.

1. Preparation of Cytosolic Receptor Fraction:

-

Homogenize frozen tissue (e.g., rat liver or human lung) or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.

-

To each well, add the membrane preparation (e.g., 3-20 µg protein for cells or 50-120 µg for tissue), the competing test compound (budesonide) at various concentrations, and a fixed concentration of a radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone) at or below its Kd.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

Dry the filters and measure the radioactivity retained on them using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled glucocorticoid.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibitor constant) can be calculated using the Cheng-Prusoff equation.[13]

In Vivo Model of Ovalbumin-Induced Airway Inflammation in Brown Norway Rats

This protocol outlines a common method for inducing an allergic asthma-like phenotype in rats to evaluate the anti-inflammatory efficacy of compounds like budesonide.

1. Sensitization:

-

On days 0 and 14, sensitize Brown Norway rats by intraperitoneal injection of ovalbumin (OVA) (e.g., 1 mg/mL) mixed with an adjuvant such as alum (e.g., 1 mg/mL in saline).[2]

2. Challenge:

-

On days 21, 22, and 23, expose the sensitized rats to an aerosolized solution of OVA (e.g., 1% w/v in saline for 30 minutes) using a nebulizer.[14]

3. Treatment:

-

Administer budesonide or the vehicle control at specified time points before and/or after the OVA challenge. The route of administration can be varied (e.g., inhalation, intraperitoneal).

4. Endpoint Evaluation (typically 24-72 hours post-challenge):

-

Bronchoalveolar Lavage (BAL): Anesthetize the rats and perform a tracheotomy. Lavage the lungs with a fixed volume of saline to collect BAL fluid. Analyze the fluid for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes).

-

Lung Histology: Perfuse and excise the lungs, fix them in formalin, and embed in paraffin. Prepare tissue sections and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using methods like ELISA.[14]

-

Airway Hyperresponsiveness (AHR): Measure the changes in lung function (e.g., airway resistance and compliance) in response to a bronchoconstrictor agent (e.g., methacholine).

In Vivo Model of Acetic Acid-Induced Colitis in Rats

This model is used to induce acute colonic inflammation to screen for potential therapeutic agents for inflammatory bowel disease.

1. Induction of Colitis:

-

Anesthetize the rats (e.g., with ketamine and xylazine).

-

Gently insert a catheter into the anus to a specific depth (e.g., 6 cm).

-

Intrarectally administer a solution of acetic acid (e.g., 1 mL of 4% v/v).[9]

-

To ensure the solution remains in the colon, hold the rat in a head-down position for a short period after administration.[9]

2. Treatment:

-

Administer budesonide or the vehicle control orally or rectally at specified doses and time points relative to the induction of colitis.

3. Endpoint Evaluation (typically 24-72 hours post-induction):

-

Macroscopic Assessment: Euthanize the rats and excise the colon. Score the extent of mucosal damage, ulceration, and inflammation.

-

Histological Assessment: Take sections of the colon, fix in formalin, and embed in paraffin. Stain with H&E to evaluate the severity of inflammation, crypt damage, and cellular infiltration.

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in the colonic tissue as a marker of neutrophil infiltration.

-

Cytokine Levels: Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the colonic tissue homogenates.[15]

-

Disease Activity Index (DAI): Monitor the animals daily for changes in body weight, stool consistency, and the presence of blood in the stool.[15]

Signaling Pathways and Molecular Interactions

// Edges Budesonide -> GR [label="Binds to", color="#5F6368"]; GR -> Budesonide_GR [style=invis]; Budesonide_GR -> Budesonide_GR_nucleus [label="Translocates", color="#5F6368"]; Budesonide_GR_nucleus -> GRE [label="Binds to", color="#5F6368"]; GRE -> Anti_inflammatory_Genes [label="Upregulates\nTranscription", color="#34A853"]; Budesonide_GR_nucleus -> NFκB_nucleus [label="Inhibits", arrowhead=tee, color="#EA4335"]; NFκB_IκB -> IKK [label="Phosphorylates IκB", color="#EA4335"]; IKK -> IκB [style=invis]; IκB -> NFκB [label="Releases", color="#EA4335"]; NFκB -> NFκB_nucleus [label="Translocates", color="#5F6368"]; NFκB_nucleus -> Pro_inflammatory_Genes [label="Upregulates\nTranscription", color="#EA4335"]; Budesonide_GR_nucleus -> MKP1 [label="Upregulates", color="#34A853"]; MKP1 -> p38_MAPK [label="Dephosphorylates\n(Inhibits)", arrowhead=tee, color="#34A853"]; p38_MAPK -> Pro_inflammatory_Genes [label="Promotes\nExpression", color="#EA4335"]; } Budesonide's anti-inflammatory signaling cascade.

Conclusion

The early-stage research on budesonide has provided a robust foundation for its clinical development and widespread use. The elucidation of its high-affinity binding to the glucocorticoid receptor, subsequent modulation of inflammatory gene expression, and its favorable pharmacokinetic profile have been instrumental in understanding its therapeutic efficacy and safety. The in vitro and in vivo models described herein have been crucial in characterizing its anti-inflammatory properties. This in-depth technical guide serves as a comprehensive resource for scientists and researchers, summarizing the pivotal preclinical data and methodologies that have defined our understanding of budesonide's effects at a molecular and physiological level. Further research building upon this foundation will continue to refine its therapeutic applications and explore its potential in new indications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Naringenin Improves Ovalbumin-Induced Allergic Asthma in Rats through Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization and biomarker identification in the Brown Norway model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor AZD7624 on COPD pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. Changes in inflammatory factors in the Brown Norway rat model of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetic acid-induced colitis in the rat: a reproducible experimental model for acute ulcerative colitis. | Semantic Scholar [semanticscholar.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetic acid‐induced colitis modulating potential of total crude alkaloidal extract of Picralima nitida seeds in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Budesonide: A Technical Guide

Executive Summary: Budesonide is a potent, non-halogenated second-generation glucocorticoid that has become a cornerstone in the management of chronic inflammatory diseases, particularly asthma and inflammatory bowel disease (IBD). Its development marked a significant advancement in steroid therapy, offering a high ratio of topical anti-inflammatory potency to systemic side effects. This is primarily attributed to its high affinity for the glucocorticoid receptor and extensive first-pass metabolism in the liver. Patented in 1973 by the Swedish company Bofors AB, budesonide's journey from chemical synthesis to a globally utilized medication in various advanced formulations illustrates a successful paradigm in targeted drug delivery and development. This document provides a detailed technical overview of its history, from initial synthesis and preclinical evaluation to pivotal clinical trials and formulation advancements.

Discovery and Initial Synthesis

Budesonide was first described in a 1973 patent filed by Bofors AB, a predecessor of AstraZeneca.[1][2][3][4] The original synthesis, detailed in patent GB 1,429,922, involved the reaction of 16α-hydroxyprednisolone with butyraldehyde.[1][3][5] This reaction creates a cyclic acetal at the 16α and 17α positions, a key structural feature responsible for its potent glucocorticoid activity. The synthesis results in a mixture of two epimers, 22R and 22S, with the 22R epimer being the more pharmacologically active form.[3]

Initial Synthesis Protocol (based on Patent GB 1,429,922): The synthesis was achieved by reacting 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione (16α-hydroxyprednisolone) with butyraldehyde in dioxane as a solvent, using perchloric acid as a catalyst.[1][3] The resulting acetal was then isolated and purified using column chromatography. Later refinements of the synthesis process utilized alternative solvents like acetonitrile and catalysts such as p-toluenesulphonic acid to improve yield and control the epimeric ratio.[5][6]

Preclinical Development

Preclinical studies were crucial in characterizing budesonide's favorable therapeutic index, demonstrating high local anti-inflammatory effects with minimal systemic activity.

Mechanism of Action

Budesonide exerts its anti-inflammatory effects through its high-affinity binding to the cytosolic glucocorticoid receptor (GR).[7][8][9] This binding displaces heat shock proteins and allows the budesonide-GR complex to translocate into the nucleus.[7][10]

Once in the nucleus, the complex modulates gene expression via two primary mechanisms:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[7] A key example is the increased production of annexin-1 (lipocortin-1), which inhibits phospholipase A2 (PLA2), thereby blocking the arachidonic acid cascade and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[7][10]

-

Transrepression: The budesonide-GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This suppresses the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-4, IL-5, TNF), chemokines, and adhesion molecules.[7][11]

The overall effect is a potent, localized reduction in inflammatory cell recruitment and activation, edema, and airway hyperresponsiveness.[8][11]

Preclinical Pharmacodynamics

The anti-inflammatory potency of budesonide was established in various animal models. These studies consistently demonstrated that budesonide had a stronger topical anti-inflammatory effect compared to reference steroids like betamethasone-17-valerate and hydrocortisone, with significantly fewer systemic side effects, such as thymic atrophy.[11]

| Parameter | Budesonide | Comparator | Model System | Reference |

| Glucocorticoid Receptor Affinity | ||||

| Equilibrium Dissociation Constant (KD) | 1.32 nmol/L | Dexamethasone (Reference) | Human Lung Tissue | [12] |

| Relative Receptor Affinity (RRA) | 855 | Dexamethasone (RRA = 100) | Human Lung Tissue | [12] |

| Inhibition of Cytokine Release | ||||

| IC50 (IL-4 Release) | 320 pM | - | Human Cells | |

| IC50 (IL-5 Release) | 220 pM | - | Human Cells | |

| Anti-inflammatory Activity | ||||

| Inhibition of Carrageenan Paw Edema | More potent than Betamethasone 17-valerate | Betamethasone 17-valerate | Rat | [11] |

| Inhibition of Allergen-induced Plasma Exudation | 0.1 mg/kg (oral) effective | Prednisolone (3.3-10 mg/kg oral) | Rat Ileum | [13] |

| Systemic Effects | ||||

| Thymus Involution | No significant effect at 0.1 mg/kg (oral) | Prednisolone caused significant involution | Rat | [13] |

Preclinical Pharmacokinetics

Budesonide's pharmacokinetic profile is central to its high therapeutic index. It exhibits high protein binding and is subject to extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[7] This converts the parent drug into two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have less than 1% of the glucocorticoid activity of budesonide, thereby minimizing systemic exposure and side effects.[9]

| Parameter | Value | Species | Reference |

| Plasma Protein Binding | 85-90% | Human | [14] |

| Metabolism | ~90% First-pass hepatic metabolism | Human | [15] |

| Primary Metabolizing Enzyme | CYP3A4 | Human | [7] |

| Metabolite Activity | <1% of parent compound | Human | [9] |

| Half-life of Drug-Receptor Complex | 4.6 hours | Human Lung Tissue | [12] |

Detailed Experimental Protocols

Objective: To determine the binding affinity of budesonide to the human glucocorticoid receptor.

Methodology (based on referenced principles): [12][16]

-

Receptor Preparation: Cytosolic fractions containing glucocorticoid receptors are prepared from human lung tissue homogenates.

-

Ligand Preparation: A radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is used as the primary ligand. Unlabeled budesonide is prepared in various concentrations to act as a competitor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled budesonide. A control group contains only the radiolabeled ligand.

-

Separation: After incubation reaches equilibrium, bound and free radioligand are separated, often using methods like dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of budesonide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (KD) and relative receptor affinity (RRA) are then calculated from this data using Scatchard analysis or non-linear regression.

Objective: To assess the acute anti-inflammatory activity of budesonide in vivo.

Methodology (based on referenced protocols): [17][18][19][20][21]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: Animals are pre-treated with budesonide or a vehicle control at various doses (e.g., 0.1, 0.3, and 1 mg/kg), administered intraperitoneally or orally, typically 60 minutes before the inflammatory insult.[17]

-

Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution (typically 0.1 mL) is administered into the right hind paw of each rat.[19]

-

Measurement of Edema: Paw volume is measured immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.[19]

-

Data Analysis: The degree of swelling is calculated as the percentage increase in paw volume compared to the pre-injection baseline. The anti-inflammatory effect of budesonide is determined by comparing the paw volume in the treated groups to the vehicle-treated control group.

Clinical Development and Formulations

The clinical development of budesonide focused on optimizing its delivery to target tissues while maintaining its low systemic risk profile. This led to the creation of multiple formulations for different inflammatory conditions. Commercial use for asthma began in 1981.[14]

Clinical Efficacy in Asthma

Early clinical trials in asthma demonstrated that inhaled budesonide was significantly more effective than placebo and as effective as other inhaled corticosteroids like beclomethasone dipropionate, but with a better safety profile regarding adrenal function.[22] A key finding was the importance of early intervention, with studies showing greater benefit when treatment is started within two years of symptom onset.[23]

| Trial Design | Patient Population | Treatment Arms | Primary Endpoint | Key Result | Reference |

| Randomized, Double-Blind, Placebo-Controlled | 43 adults with mild-to-moderate asthma | 1. Budesonide 400 µg BID (via DPI)2. Placebo | Change in morning Peak Expiratory Flow (PEF) and FEV₁ | Budesonide significantly improved morning PEF (mean difference: 67.9 L/min) and FEV₁ (mean difference: 0.60 L) over 8 weeks. | [24] |

| Randomized, Crossover | 17 patients with stable asthma | 1. Budesonide 100 µg QID2. Beclomethasone 100 µg QID3. Placebo | PEF, FEV₁, symptom scores | Budesonide was as efficacious as beclomethasone and superior to placebo. | [22] |

| Phase 3, Double-Blind (DENALI Trial) | 1001 patients (≥12 years) with mild-to-moderate asthma | 1. Albuterol-Budesonide (180/160 µg) QID2. Budesonide 160 µg QID3. Albuterol 180 µg QID4. Placebo | Change in FEV₁ AUC0-6h and trough FEV₁ at 12 weeks | Albuterol-Budesonide was superior to budesonide alone for FEV₁ AUC and superior to albuterol alone for trough FEV₁, demonstrating the contribution of each component. | [25] |

Clinical Efficacy in Inflammatory Bowel Disease (IBD)

For mild-to-moderate ileocolonic Crohn's disease, an oral controlled-release formulation (Entocort EC) was developed to deliver budesonide directly to the site of inflammation, leveraging its high first-pass metabolism to minimize systemic steroid exposure.[15]

| Trial Design | Patient Population | Treatment Arms | Primary Endpoint | Key Result | Reference |

| Pooled Analysis of 3 Placebo-Controlled Trials | 379 patients with active Crohn's disease | 1. Budesonide 9 mg/day2. Placebo | Clinical Remission (CDAI < 150) at 8 weeks | 47% of budesonide patients achieved remission vs. 22% of placebo patients (RR 1.93). | [15] |

| Pooled Analysis of 8 Trials | 750 patients with active Crohn's disease | 1. Budesonide 9 mg/day2. Conventional Steroids (e.g., Prednisone) | Clinical Remission at 8 weeks | Budesonide was slightly less effective (52% remission) than conventional steroids (61% remission) but was associated with significantly fewer steroid-related side effects. | [15] |

| Phase 3, Double-Blind, Non-inferiority | 112 Japanese patients with active Crohn's disease (CDAI 180-400) | 1. Budesonide 9 mg QD2. Mesalazine 3 g/day | Clinical Remission at 8 weeks | The remission rate was numerically higher in the budesonide group (30.4%) vs. the mesalazine group (25.0%), demonstrating non-inferiority. | [26] |

Detailed Clinical Trial Protocol Example

Study Title: A Phase 3, Multicenter, Double-Blind, Randomized, Parallel-Group Study to Evaluate the Efficacy and Safety of Oral Budesonide in Patients with Mild-to-Moderate Active Crohn's Disease.

Methodology (based on referenced trials): [15][26]

-

Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of mild-to-moderate active Crohn's disease involving the terminal ileum and/or ascending colon, defined by a Crohn's Disease Activity Index (CDAI) score between 180 and 400.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

-

Screening Period (2 weeks): Patients are assessed for eligibility, and baseline CDAI scores are established.

-

Treatment Period (8 weeks): Eligible patients are randomized (1:1) to receive either budesonide 9 mg once daily or a matching placebo.

-

Tapering/Follow-up Period (2 weeks): After the treatment period, the study drug may be tapered, and patients are monitored for safety.

-

-

Primary Efficacy Endpoint: The proportion of patients in clinical remission at Week 8, defined as a CDAI score of ≤150.

-

Secondary Efficacy Endpoints:

-

Mean change from baseline in CDAI score.

-

Time to remission.

-

Clinical response rate (e.g., CDAI decrease of ≥100 points).

-

-

Safety Assessments: Monitoring and recording of all adverse events (AEs), with a specific focus on typical glucocorticoid-related side effects. Adrenocortical function may be assessed via ACTH stimulation tests at baseline and end of treatment.

-

Statistical Analysis: The primary endpoint is analyzed using a chi-square or Fisher's exact test to compare remission rates between the two groups. Analysis is typically performed on the intent-to-treat (ITT) population.

Conclusion

The history of budesonide's discovery and development is a testament to the principles of rational drug design and targeted therapy. By modifying the prednisolone structure, scientists created a molecule with high topical potency and a pharmacokinetic profile that inherently limits systemic exposure. This innovation successfully uncoupled the desired local anti-inflammatory effects of glucocorticoids from many of their debilitating systemic side effects. The subsequent evolution of its delivery systems—from inhaled aerosols for asthma to controlled-release oral capsules for IBD—has solidified its role as a versatile and indispensable therapeutic agent for a range of chronic inflammatory conditions.

References

- 1. EP2108653A1 - Process for preparing budesonide - Google Patents [patents.google.com]

- 2. GB1429922A - Steroid acetals processes for their manufacture and preparations containing them - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. AstraZeneca - Wikipedia [en.wikipedia.org]

- 5. US5556964A - Process for the manufacture of budesonide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 10. budesonide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 11. [The antiinflammatory effect of budesonide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical and oral anti-inflammatory activity of budesonide compared with oral prednisolone in an animal model using allergen-induced gut mucosal exudation of plasma as a marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Budesonide - Wikipedia [en.wikipedia.org]

- 15. Budesonide for induction of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Methodological aspects on clinical trials with inhaled corticosteroids: results of two comparisons between two steroid aerosols in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preclinical properties of budesonide: translation to the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Albuterol-Budesonide Pressurized Metered Dose Inhaler in Patients With Mild-to-Moderate Asthma: Results of the DENALI Double-Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Efficacy and Safety of Oral Budesonide in Patients with Active Crohn's Disease in Japan: A Multicenter, Double-Blind, Randomized, Parallel-Group Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Inhaled Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of inhaled budesonide, a widely used corticosteroid for the management of asthma and other respiratory diseases. This document details the molecular mechanisms of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

Budesonide is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] As a lipophilic molecule, budesonide readily diffuses across the cell membrane of target cells in the airways, such as bronchial epithelial cells, and binds to the GR located in the cytoplasm.[3] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, including heat shock proteins (HSPs).[1] The activated budesonide-GR complex then translocates to the nucleus.[1][3]

Once in the nucleus, the budesonide-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][4]

-

Transrepression: The budesonide-GR complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][5] This interference with other signaling pathways leads to the downregulation of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][6]

The net effect of these genomic actions is a potent and localized anti-inflammatory response within the airways, leading to reduced airway hyperresponsiveness and the alleviation of asthma symptoms.[2]

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the key steps in the glucocorticoid receptor signaling pathway initiated by budesonide.

Caption: Budesonide signaling through the glucocorticoid receptor.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of inhaled budesonide and other corticosteroids.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

| Glucocorticoid | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Reference(s) |

| Fluticasone Furoate | 2989 | [7] |

| Mometasone Furoate | 2100 | [7] |

| Fluticasone Propionate | 1775 | [7] |

| Beclomethasone-17-Monopropionate | 1345 | [7] |

| Desisobutyryl-ciclesonide | 1212 | [7] |

| Budesonide | 935 | [7] |

| Triamcinolone Acetonide | 233 | [7] |

| Flunisolide | 190 | [7] |

| Beclomethasone Dipropionate | 53 | [7] |

Table 2: In Vitro Anti-inflammatory Potency of Budesonide

| Inflammatory Mediator | Cell Type | Stimulus | IC50 / EC50 | Reference(s) |

| TNF-α | PBMCs from COPD patients | LPS | ~1-10 nM (IC50) | [8] |

| IL-6 | PBMCs from COPD patients | LPS | ~1-10 nM (IC50) | [8] |

| IL-10 | PBMCs from COPD patients | LPS | >100 nM (IC50) | [8] |

| GM-CSF Release | A549 cells | - | 5.0 x 10-11 M (EC50) | [9] |

| IL-6 Release | Human Lung Fibroblasts | IL-1β + TNF-α | ~10-9 M (IC50) | [10] |

| IL-8 Release | Human Lung Fibroblasts | IL-1β + TNF-α | ~10-9 M (IC50) | [10] |

| TSLP (mRNA) | NHBE cells | poly I:C | <10-7 M | [11] |

| CCL26 (mRNA) | NHBE cells | poly I:C | <10-7 M | [11] |

Note: IC50/EC50 values can vary depending on the specific experimental conditions.

Table 3: Dose-Response of Inhaled Budesonide on Clinical Outcomes in Adults with Mild to Moderate Asthma

| Outcome Measure | Dose Range (µ g/day ) | Key Findings | Reference(s) |

| FEV1 | 200 - 1600 | Most of the therapeutic benefit is achieved at ~400 µ g/day , with maximum effect at ~1000 µ g/day . | [12][13] |

| Morning PEF | 200 - 1600 | Significant improvements observed, with a dose-dependent effect. | [14][15][16] |

| Evening PEF | 200 - 1600 | Dose-dependent improvements noted. | [16] |

| Asthma Symptoms | 200 - 1600 | No clinically significant differences across the dose range in mild to moderate asthma. | [14][16] |

| Rescue β2-agonist Use | 200 - 1600 | No clinically significant differences across the dose range in mild to moderate asthma. | [14][16] |

| Trial Withdrawal due to Exacerbation | 200 - 800 | Significant reduction in withdrawals with 800 µ g/day compared to 200 µ g/day in moderate to severe asthma. | [14][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pharmacodynamics of inhaled budesonide.

Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding)

This protocol describes a common method to determine the relative binding affinity of a compound for the GR.

Materials:

-

Recombinant human GR

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Test compound (e.g., budesonide)

-

GR Screening Buffer

-

96-well microplates

-

Fluorescence polarization reader

Procedure:

-

Prepare serial dilutions of the test compound in GR Screening Buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add a solution containing the fluorescently labeled glucocorticoid ligand to all wells.

-

Add a solution of recombinant human GR to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a fluorescence polarization reader.

-

The decrease in polarization, caused by the displacement of the fluorescent ligand by the test compound, is used to calculate the IC50 value, which reflects the binding affinity of the test compound.[6]

In Vitro Airway Epithelial Cell Culture Model (A549 and Calu-3 cells)

Human lung adenocarcinoma epithelial cells (A549) and human bronchial epithelial cells (Calu-3) are frequently used to model the airway epithelium in vitro.

Cell Culture and Treatment:

-

Culture A549 or Calu-3 cells in appropriate culture medium (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics.[17][18]

-

Seed the cells in multi-well plates and grow to a confluent monolayer.[17]

-

For experiments mimicking the air-liquid interface, cells can be cultured on permeable supports.[18]

-

Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or LPS).

-

Treat the cells with various concentrations of budesonide, either as a pre-treatment or co-treatment with the inflammatory stimulus.

-

After the desired incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

Measurement of Cytokine Inhibition (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the amount of a specific cytokine released into the cell culture supernatant.

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Block non-specific binding sites in the wells.

-

Add the collected cell culture supernatants to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells and add a substrate for the enzyme.

-

Measure the resulting colorimetric change using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.[10][19]

NF-κB and AP-1 Reporter Gene Assay

This assay measures the ability of budesonide to inhibit the transcriptional activity of NF-κB or AP-1.

Procedure:

-

Transfect airway epithelial cells (e.g., A549) with a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB or AP-1 binding sites.[20][21]

-

Treat the transfected cells with an inflammatory stimulus to activate NF-κB or AP-1.

-

Co-treat the cells with various concentrations of budesonide.

-

After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

A decrease in reporter gene activity in the presence of budesonide indicates inhibition of NF-κB or AP-1 transcriptional activity.[20][21]

Experimental Workflow for In Vitro Evaluation of Budesonide

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of budesonide in vitro.

Caption: Workflow for in vitro testing of budesonide's anti-inflammatory effects.

Systemic Effects

While inhaled budesonide is designed for local action in the lungs, a fraction of the dose can be absorbed into the systemic circulation.[2] The systemic bioavailability of inhaled budesonide is relatively low due to extensive first-pass metabolism in the liver.[3] However, at high doses, systemic effects can occur. These may include effects on the hypothalamic-pituitary-adrenal (HPA) axis, bone mineral density, and an increased risk of certain infections.[14] The dose-response relationship for systemic effects tends to be more linear than that for therapeutic efficacy, highlighting the importance of using the lowest effective dose to optimize the benefit-risk profile.[14]

Conclusion

Inhaled budesonide is a potent anti-inflammatory agent with a well-characterized pharmacodynamic profile. Its high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression through transactivation and transrepression result in a broad suppression of the inflammatory cascade in the airways. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic use of inhaled corticosteroids. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for these complex processes.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 4. budesonide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor AZD7624 on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Dose-response relationship of inhaled budesonide in adult asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Budesonide at different doses for asthma | Cochrane [cochrane.org]

- 15. Inhaled budesonide for adults with mild-to-moderate asthma: a randomized placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Cell Culture Techniques: Corticosteroid Treatment in A549 Human Lung Epithelial Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Models of the Lower Human Airways—Challenges and Special Requirements of Human 3D Barrier Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Virus-Induced Cytokine Production from Airway Epithelial Cells by the Late Addition of Budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Budesonide for Eosinophilic Esophagitis: A Technical Guide

Introduction

Eosinophilic Esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus, characterized clinically by symptoms of esophageal dysfunction and histologically by an eosinophil-predominant inflammation. The pathogenesis is understood to be driven by allergic responses to food and aeroallergens, which trigger a Th2-type inflammatory cascade. Topical corticosteroids, particularly budesonide, have emerged as a first-line treatment following the failure of proton pump inhibitors (PPIs).[1] These steroids act locally on the esophageal mucosa to reduce inflammation and associated symptoms.[2] This guide provides a detailed overview of the preliminary studies on various formulations of budesonide for the treatment of EoE, focusing on quantitative efficacy data, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action

Budesonide is a glucocorticoid that exerts potent anti-inflammatory effects. In EoE, its mechanism is primarily based on the suppression of the local inflammatory cascade. Ingested allergens are presented by antigen-presenting cells (like dendritic cells) to T-helper cells, leading to a Th2-polarized immune response. This response is characterized by the release of key cytokines, including Interleukin-13 (IL-13), which are critical for eosinophil recruitment, activation, and survival in the esophageal tissue. Budesonide acts by binding to glucocorticoid receptors within inflammatory cells, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes. This results in a significant reduction of esophageal eosinophils, mast cells, T-cells, and pro-inflammatory cytokines, leading to the restoration of epithelial barrier function and a decrease in tissue remodeling.[3][4]

Data from Clinical Studies

Numerous studies have evaluated the efficacy of different budesonide formulations. The primary endpoints in these trials typically include histological remission (a reduction in peak eosinophil counts) and improvement in clinical symptoms, such as dysphagia (difficulty swallowing).

Table 1: Efficacy of Budesonide Oral Suspension (BOS) / Oral Viscous Budesonide (OVB)

This formulation is typically prepared by mixing budesonide from a respule with a viscous agent to increase its contact time with the esophageal mucosa.

| Study / Trial | Patient Population | Dosage | Duration | Key Histologic Outcomes | Key Symptomatic Outcomes | Citation(s) |

| Phase 3 RCT (Hirano et al.) | 318 Adolescents & Adults (11-55 yrs) | 2.0 mg BOS twice daily | 12 weeks | 53% achieved histologic response (≤6 eos/hpf) vs. 1% for placebo. | 53% achieved ≥30% reduction in Dysphagia Symptom Questionnaire (DSQ) score vs. 39% for placebo. | [5][6][7] |

| Pediatric RCT (Dohil et al.) | 24 Children (3-16 yrs) | 1-2 mg OVB daily | 3 months | 87% achieved response (<6 eos/hpf) vs. 0% for placebo. Mean peak eos count fell from 66.7 to 4.8/hpf. | Significant improvement in symptom scores (p=0.0007). | [8] |

| Pediatric Pilot Study | 36 Children | 2-4 mg PVB daily | 12 weeks | Macroscopic remission in 88.9% . Median peak eos count decreased from 42.2 to 2.9/hpf. | Significant improvement in mean symptom scores (p<0.01). | [9][10] |

| Retrospective Cohort | 48 Adults | Mean 2.4 mg daily | Mean 17 months | Median peak eos count decreased from 55 to 20/hpf; 42% achieved <15 eos/hpf. | 81% global symptom response; dysphagia decreased from 95% to 32% of patients. | [11][12] |

eos/hpf: eosinophils per high-power field; PVB: pre-prepared oral viscous budesonide suspension.

Table 2: Efficacy of Budesonide Orodispersible Tablets (BOT)

This formulation is an effervescent tablet that dissolves in the mouth to be swallowed, designed specifically for esophageal targeting.

| Study / Trial | Patient Population | Dosage | Duration | Key Histologic & Clinical Outcomes | Citation(s) |

| EOS-1 Phase III Trial | 88 Adult EoE Patients | 1 mg BOT twice daily | 6 weeks | 57.6% achieved clinico-histological remission vs. 0% for placebo. | - |

| EOS-1 Extension | Adult EoE Patients | 1 mg BOT twice daily | Additional 6 weeks | After 12 weeks total active therapy, 85% achieved clinico-histological remission. | - |

| EOS-4 Trial | Adults with EoE | 2 mg once daily vs. 1 mg twice daily | 6 weeks | Primary goal is to assess non-inferiority in achieving histological remission. | Monitoring changes in dysphagia and odynophagia. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a representative protocol based on a pivotal Phase 3 trial for Budesonide Oral Suspension (BOS).

Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial of BOS

-

Objective: To evaluate the efficacy and safety of BOS 2.0 mg twice daily compared with placebo in adolescents and adults with EoE over a 12-week period.[6]

-

Study Population:

-

Inclusion Criteria: Patients aged 11–55 years with a confirmed diagnosis of EoE (≥15 eosinophils/hpf from at least two esophageal levels). Patients were required to have active symptoms of dysphagia on at least 4 days in any 2 consecutive weeks during screening. All participants must have failed to respond to at least 6 weeks of high-dose PPI therapy.[5][6]

-

Sample Size: 318 patients were randomized in a 2:1 ratio to receive either BOS (n=213) or placebo (n=105).[7]

-

-

Intervention:

-

Active Group: Budesonide oral suspension (BOS) at a dose of 2.0 mg (10 mL at a concentration of 0.2 mg/mL) administered twice daily.[6]

-

Control Group: Matched placebo administered twice daily.[6]

-

Administration: Patients were instructed not to eat or drink for 30 minutes following administration to maximize mucosal contact time.[5]

-

-

Endpoints:

-